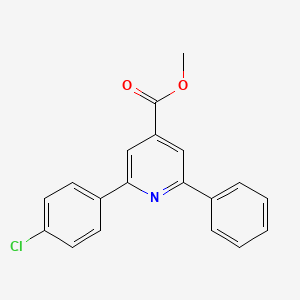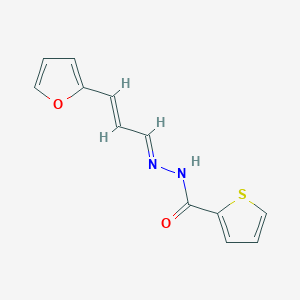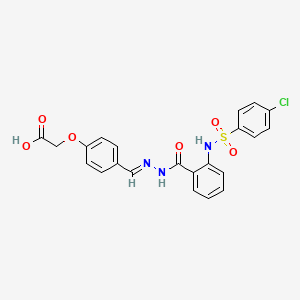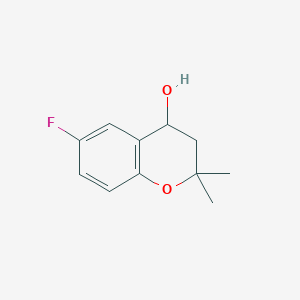
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromophenyl group at position 1 and a methoxyphenyl group at position 3, with a hydroxyl group at position 4 of the pyrazole ring
準備方法
The synthesis of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 4-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired pyrazole compound. The reaction can be summarized as follows:
Starting Materials: 4-bromoacetophenone, 4-methoxybenzaldehyde, hydrazine hydrate.
Reaction Conditions: Reflux in ethanol.
Product: this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone, resulting in the formation of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-one.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like Pd/C and hydrogen gas, and nucleophiles like amines and thiols. Major products formed from these reactions include ketones, reduced phenyl derivatives, and substituted pyrazole derivatives.
科学的研究の応用
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Material Science: It is explored for its use in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the bromophenyl and methoxyphenyl groups can engage in hydrophobic interactions with receptor binding sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
類似化合物との比較
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol can be compared with similar compounds, such as:
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-one: This compound differs by having a ketone group at position 4 instead of a hydroxyl group.
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-thiol: This compound has a thiol group at position 4 instead of a hydroxyl group.
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-amine: This compound has an amine group at position 4 instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C16H13BrN2O2 |
|---|---|
分子量 |
345.19 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-(4-methoxyphenyl)pyrazol-4-ol |
InChI |
InChI=1S/C16H13BrN2O2/c1-21-14-8-2-11(3-9-14)16-15(20)10-19(18-16)13-6-4-12(17)5-7-13/h2-10,20H,1H3 |
InChIキー |
HSWFBPLEAQDMQZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,4R,5R,6S,8R,13S,16S,18R)-11-ethyl-5-hydroxy-6,13,16,18-tetramethoxy-4-(4-methoxybenzoyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B12045583.png)




![7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12045602.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12045606.png)



![4-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B12045633.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12045645.png)

![2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B12045657.png)
